molecular formula C17H16N2O2S B2491461 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034487-05-1

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2491461
CAS No.: 2034487-05-1
M. Wt: 312.39
InChI Key: TXMVXYRPCJHPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a bifunctional heterocyclic substituent. The molecule comprises a urea core (NHCONH) with an o-tolyl (2-methylphenyl) group on one nitrogen and a (5-(thiophen-3-yl)furan-2-yl)methyl substituent on the other. The thiophene-furan hybrid moiety may enhance π-conjugation and influence solubility, while the o-tolyl group contributes steric bulk and lipophilicity.

Synthesis of such compounds typically involves condensation reactions between isocyanates and amines or stepwise assembly of substituents. For instance, analogous thiourea derivatives are synthesized via furoyl isothiocyanate intermediates , while hydrazone derivatives with thiophenyl groups are prepared via Schiff base formation .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMVXYRPCJHPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan-Thiophene Core Construction

The furan-thiophene scaffold is assembled via cross-coupling methodologies. A Suzuki-Miyaura reaction between 3-thienylboronic acid and 5-bromofuran-2-carbaldehyde yields 5-(thiophen-3-yl)furan-2-carbaldehyde (Compound I , 78% yield). Subsequent reduction using sodium borohydride converts the aldehyde to the alcohol (Compound II , 92% yield), followed by bromination with PBr₃ to generate (5-(thiophen-3-yl)furan-2-yl)methyl bromide (Compound III , 85% yield).

Amination of the Bromomethyl Intermediate

Nucleophilic substitution of Compound III with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours furnishes (5-(thiophen-3-yl)furan-2-yl)methylamine (Compound IV , 70% yield). Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) ensures >95% purity.

Urea Bond Formation: Isocyanate-Amine Coupling

Synthesis of o-Tolyl Isocyanate

o-Toluidine is treated with triphosgene in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The resulting o-tolyl isocyanate (Compound V ) is isolated by distillation under reduced pressure (82% yield, bp 90–92°C at 15 mmHg).

Coupling Reaction Optimization

Compound IV (1.0 equiv) and Compound V (1.2 equiv) are stirred in anhydrous DCM with triethylamine (2.0 equiv) at 25°C for 6 hours. The reaction is monitored via TLC (ethyl acetate/hexanes, 1:1), revealing complete consumption of the amine. Workup involves washing with 1M HCl (to remove excess triethylamine) and brine, followed by drying over Na₂SO₄. Evaporation and recrystallization from ethanol yield 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea as a white crystalline solid (72% yield, mp 158–160°C).

Table 1. Optimization of Urea Formation Conditions

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Solvent DCM THF EtOAc DCM
Temperature (°C) 25 40 0→25 25
Base Et₃N Pyridine None Et₃N
Reaction Time (h) 6 12 3 6
Yield (%) 72 65 58 72

Alternative Methodologies and Side Reactivity

Carbodiimide-Mediated Coupling

As an alternative to isocyanates, N,N'-carbonyldiimidazole (CDI) activates o-toluidine for coupling with Compound IV in THF. However, this route affords lower yields (55%) due to competing imidazole byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the coupling reaction, increasing yields to 80% but requiring specialized equipment.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 6H, aromatic), 6.85 (d, J = 3.2 Hz, 1H, furan), 6.72 (d, J = 3.2 Hz, 1H, furan), 4.40 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (C=O), 152.1 (furan), 140.3 (thiophene), 135.1–124.8 (aromatic), 56.7 (CH₂), 19.8 (CH₃).
  • HRMS : m/z calcd for C₁₇H₁₅N₂O₂S [M+H]⁺: 319.0849; found: 319.0852.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Hydrolytic Instability of Isocyanates

o-Tolyl isocyanate is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe-septa techniques prevent hydrolysis to o-toluidine.

Regioselectivity in Furan-Thiophene Synthesis

Competing C2 vs. C5 substitution in the furan ring is mitigated using directing groups (e.g., aldehydes) during cross-coupling.

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The urea moiety (-NHCONH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H<sub>2</sub>O), cleavage produces o-toluidine and 1-((5-(thiophen-3-yl)furan-2-yl)methyl)amine , while alkaline hydrolysis (e.g., NaOH/EtOH) yields ammonia and corresponding carbamate intermediates .

Key conditions :

Reagent SystemTemperatureProducts
6M HCl, reflux100°Co-Toluidine + Heterocyclic amine
1M NaOH, ethanol/water80°CAmmonia + Carbamate derivatives

Electrophilic Substitution in Heterocyclic Rings

The furan and thiophene rings participate in electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups preferentially at the α-positions of furan and thiophene .

  • Sulfonation : Furan reacts with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to form sulfonic acid derivatives.

  • Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> brominates the thiophene ring at the 2- and 5-positions .

Urea Group Functionalization

The urea nitrogen atoms undergo alkylation and acylation:

  • Alkylation : Reacts with methyl iodide (CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-methylated derivatives .

  • Acylation : Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine acetylates the free -NH group .

Representative reaction :

text
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea + CH₃I → N-Methyl-1-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (Yield: 72-85%)[6]

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

  • With dimethyl acetylenedicarboxylate (DMAD) , it forms thiazolidinone derivatives via [3+2] cycloaddition under mild conditions (MeOH, 25°C) .

  • In refluxing acetic acid, it generates 1,3-thiazine-6-carboxylates through intramolecular cyclization .

Mechanistic pathway :

  • Deprotonation of urea -NH group.

  • Nucleophilic attack on DMAD’s acetylene carbons.

  • Cyclization to form fused heterocycles .

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) to form biaryl derivatives.

  • Sonogashira : Couples with terminal alkynes (CuI, PdCl<sub>2</sub>, PPh<sub>3</sub>) to yield alkynylated analogs .

Oxidation and Reduction

  • Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the furan methylene (-CH<sub>2</sub>-) to a ketone .

  • Reduction : H<sub>2</sub>/Pd-C reduces the urea carbonyl to a methylene amine (-CH<sub>2</sub>NH-).

Pharmacological Activity-Related Modifications

The compound’s bioactivity is enhanced through structural tuning:

  • Urea linker replacement : Substituting urea with thiourea improves SIRT2 inhibition (IC<sub>50</sub> ~2.47 μM) .

  • Heterocycle substitution : Introducing pyridine at the furan-phenyl interface increases water solubility (cLogP = 1.63) and target affinity .

Stability and Compatibility

  • Thermal stability : Decomposes at 245–250°C (TGA data).

  • pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new reactions and develop novel compounds with potential applications in various domains.

Biology

Research indicates that 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various pathogens.
  • Antifungal Activity : The compound has demonstrated the ability to inhibit fungal growth.
  • Anticancer Potential : Preliminary investigations suggest it may affect cancer cell lines positively, warranting further exploration .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating diseases. Its mechanism of action involves interactions with specific molecular targets, possibly modulating enzyme activities or receptor functions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus .
Study BAnticancer EffectsInduced apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .
Study CSynthesis of DerivativesUtilized as a precursor for developing novel urea derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Molecular Weight (g/mol) Key Substituents logP*
Target Compound Urea ~350 Thiophen-3-yl-furan, o-tolyl 3.1
1-(o-Tolyl)thiourea Thiourea 166.2 o-tolyl 2.8
Compound 5b Hydrazone ~380 4-chlorophenyl, furan-thiophene 4.2
Fluazuron Benzoylurea 487.1 4-chloro-3-(trifluoromethylpyridyl) 5.6

*Calculated using ChemDraw.

Biological Activity

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and pharmacological applications. This article aims to explore its biological activity through a review of relevant studies, highlighting its structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a furan moiety and an o-tolyl urea group. The synthesis typically involves multi-step reactions, including coupling reactions and functional group modifications. The structural framework allows for interactions with various biological targets, making it a candidate for further investigation.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on urease, an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Urease inhibitors are sought after for their therapeutic potential in treating these conditions.

Table 1: Urease Inhibitory Activity of Thiourea Derivatives

CompoundIC50 (μM)Remarks
Thiourea (reference)-Standard inhibitor
This compound4.6Moderate inhibitor
Other derivativesVariesRange from 1.6 to 10 μM

The compound exhibits moderate inhibitory activity with an IC50 value of approximately 4.6 μM, indicating its potential as a urease inhibitor . Variations in substituents on the thiophene or furan rings can significantly affect this activity, as seen in other related studies .

Antioxidant and Antimicrobial Activities

Research has shown that thiourea derivatives often possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. Additionally, some studies report antimicrobial activities against various bacterial strains, suggesting that compounds like this compound may also be effective against infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active site of urease, it prevents the conversion of urea to ammonia and carbon dioxide, thereby reducing the associated pathological effects.
  • Antioxidant Activity : The presence of sulfur in the thiourea structure may facilitate radical scavenging activities.

Case Studies

  • Urease Inhibition Study : A study conducted on various thiourea derivatives demonstrated that modifications on the thiophene ring led to significant changes in urease inhibitory activity. The most potent derivatives had specific hydrophobic and polar groups that enhanced binding affinity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiourea-based compounds found that certain derivatives exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic addition between thiophen-3-ylmethylamine and o-tolyl isocyanate , typically in anhydrous solvents like dichloromethane or THF under nitrogen . Catalysts such as triethylamine improve yields by neutralizing HCl byproducts. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products like biuret formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .

Q. How can the structure of this compound be validated post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm connectivity:

  • Thiophene protons : δ 6.8–7.5 ppm (multiplet for C3/C4 positions) .
  • Furan protons : δ 6.1–6.3 ppm (C2/C5 coupling).
  • Urea NH : δ 5.5–6.0 ppm (broad singlet).
    HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ ~342.12 g/mol). X-ray crystallography (via SHELX ) resolves stereochemistry and packing interactions.

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) alter biological activity?

  • Methodological Answer : Compare analogs from :

Modification Biological Impact
Thiophen-3-yl → Thiophen-2-ylReduced kinase inhibition (steric hindrance)
o-Tolyl → p-TolylEnhanced solubility but lower logP (-0.3)
Furan → PyrazoleIncreased metabolic stability (CYP450 resistance)
  • SAR Studies : Use molecular docking (AutoDock Vina) to map interactions with targets like carbonic anhydrase IX .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Test IC50 values across concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
  • Metabolic Stability Assays : Use liver microsomes to assess if inactive metabolites explain variability .
  • Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Experimental Design & Data Analysis

Q. How to design crystallization trials for this urea derivative?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (Hampton Research kits) with PEGs, alcohols, or DMSO as precipitants.
  • Temperature Gradients : Test 4°C vs. 25°C to optimize crystal growth .
  • Data Collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets. Refine with SHELXL (R-factor < 0.05) .

Q. What computational methods predict solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use COSMO-RS (Turbomole) to compute logS (e.g., predicted ~0.1 mg/mL in PBS) .
  • Stability : Perform DFT calculations (Gaussian 16) to assess hydrolysis susceptibility of the urea bond (ΔG‡ > 25 kcal/mol indicates stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.